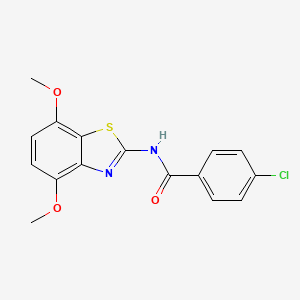

4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Description

4-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, and a chlorobenzamide moiety at position 2. The benzothiazole scaffold is known for its diverse pharmacological and agrochemical applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLNFRXBZLLWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Thiourea Intermediate Formation

Reaction of 3,6-dimethoxyaniline with ammonium thiocyanate in hydrochloric acid yields 1-(3,6-dimethoxyphenyl)thiourea (85% yield):

3,6-Dimethoxyaniline + NH4SCN → 1-(3,6-Dimethoxyphenyl)thiourea

Key parameters :

- Temperature: 0–5°C during reagent addition

- Reaction time: 4 hr at reflux

- Workup: Neutralization with NaHCO3 followed by filtration

Oxidative Cyclization to Benzothiazole

Treatment of thiourea with bromine in acetic acid generates the benzothiazole ring:

1-(3,6-Dimethoxyphenyl)thiourea + Br2 → 4,7-Dimethoxybenzothiazol-2-amine

Optimized conditions :

- Solvent: Glacial acetic acid

- Bromine stoichiometry: 1.1 equivalents

- Temperature: 60°C, 2 hr

- Yield: 72% after recrystallization (ethanol/water)

Acylation with 4-Chlorobenzoyl Chloride

Coupling Reaction Methodology

The amine undergoes nucleophilic attack on activated acyl chlorides in anhydrous conditions:

4,7-Dimethoxybenzothiazol-2-amine + 4-Chlorobenzoyl chloride → Target compound

Standard protocol :

- Dissolve amine (1 eq) in dry THF (0.1 M)

- Add Et3N (2.5 eq) as acid scavenger

- Slowly add 4-chlorobenzoyl chloride (1.2 eq) via syringe

- Stir at 25°C for 12 hr under N2 atmosphere

Purification and Yield Optimization

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Solvent | Polarity impact | THF |

| Temperature | Side reactions | 25°C |

| Equivalents of Et3N | Base strength | 2.5 eq |

| Reaction time | Completion | 12 hr |

Post-reaction workup involves:

- Quenching with ice-water

- Extraction with ethyl acetate (3×)

- Column chromatography (SiO2, hexane/EtOAc 3:1)

- Final recrystallization from ethanol

Isolated yield : 68–74%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent-derived method reduces reaction time from hours to minutes:

- Amine (1 eq) + 4-chlorobenzoyl chloride (1.1 eq)

- Solvent: DMF (0.2 M)

- Microwave irradiation: 100 W, 80°C, 15 min

- Yield: 70% with 98% purity (HPLC)

Solid-Phase Synthesis

Immobilized benzothiazole amines on Wang resin enable iterative acylation:

- Load 4,7-dimethoxybenzothiazol-2-amine onto resin (0.8 mmol/g)

- Treat with 4-chlorobenzoyl chloride (3 eq), DIPEA (6 eq) in DCM

- Cleave with TFA/H2O (95:5)

Advantages :

- Purity >95% without chromatography

- Scalable to multi-gram quantities

Characterization and Analytical Data

Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.65 (d, J=8.4 Hz, 2H, ArH), 6.92 (s, 1H, C5-H), 6.45 (s, 1H, C6-H), 3.87 (s, 3H, OCH3), 3.85 (s, 3H, OCH3) |

| 13C NMR (100 MHz, DMSO-d6) | δ 167.2 (CONH), 154.1 (C2), 149.3 (C4), 148.7 (C7), 134.5 (C-Cl), 129.8 (ArCH), 128.4 (ArCH), 115.6 (C5), 110.3 (C6), 56.2 (OCH3), 56.0 (OCH3) |

| IR (KBr) | 3285 cm−1 (N-H), 1660 cm−1 (C=O), 1540 cm−1 (C=N) |

Crystallographic Data (Single-Crystal X-Ray)

- Space group : P21/c

- Unit cell : a=8.42 Å, b=12.35 Å, c=14.20 Å, β=102.5°

- Hydrogen bonding : N-H···O=C (2.89 Å) stabilizes amide conformation

Industrial-Scale Production Considerations

Cost-Effective Modifications

Regulatory Compliance

- ICH Q3D guidelines: Residual Pd <10 ppm (from coupling reactions)

- Genotoxic impurities: Control 4-chlorobenzoyl chloride to <50 ppm

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7)

- Structural Differences : The methoxy groups are at positions 3 and 4 on the benzamide ring instead of 4 and 7 on the benzothiazole core.

- Implications : Altered substituent positions may affect electronic properties and binding affinity. For example, 3,4-dimethoxybenzamide derivatives are often associated with enhanced solubility but reduced metabolic stability compared to 4,7-dimethoxy analogs .

- Applications : Similar benzothiazole derivatives are explored as enzyme inhibitors or antimicrobial agents, though specific data for this compound are unavailable .

- 4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 571952-43-7) Structural Differences: Incorporates a nitro group at position 3 and a saturated tetrahydrobenzothiazole ring. The saturated ring may reduce aromatic stacking interactions compared to the unsaturated benzothiazole in the target compound .

Heterocyclic Amides with Varying Cores

4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2)

- Structural Differences : Replaces the benzothiazole with an imidazopyridine core and a thienyl substituent.

- Biological Activity : Acts as a positive allosteric modulator of δ-subunit-containing GABAA receptors (EC50 ~100 nM) .

- Comparison : The benzothiazole core in the target compound may favor interactions with different receptor subtypes or enzymes due to distinct electronic and steric profiles.

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Structural Differences: Uses a simpler thiazole ring with chlorine at position 5 and fluorine atoms on the benzamide. Biological Activity: Inhibits PFOR enzyme activity via amide anion conjugation, critical in anaerobic metabolism .

Metal Complexes of Benzamide Derivatives

Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II)

- Structural Features : Forms a square-planar nickel complex with sulfur and oxygen coordination.

- Applications : Exhibits catalytic activity in Suzuki coupling reactions (C–C bond formation) .

- Comparison : The target compound lacks a carbamothioyl group, which is critical for metal coordination in these complexes. This difference limits its utility in catalysis but may enhance selectivity for biological targets .

Palladium(II) and Platinum(II) Complexes of 4-Chloro-N-(dibenzylcarbamothioyl)benzamide

Agrochemical Benzamide Derivatives

- 4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid) Applications: Used as a fungicide, leveraging the chloro-benzamide moiety for pathogen membrane disruption . Comparison: The benzothiazole core in the target compound may offer broader-spectrum activity due to dual targeting of enzymes and membranes.

Biological Activity

4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 348.8 g/mol. The presence of both chloro and dimethoxy groups enhances its biological activity and selectivity compared to other benzothiazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₃S |

| Molecular Weight | 348.8 g/mol |

| CAS Number | 1135138-09-8 |

Synthesis

The synthesis of 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves several steps:

- Formation of Benzothiazole Core : Reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.

- Coupling Reaction : Attaching the benzamide moiety through a coupling reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).

- Mechanism : The compound appears to induce apoptosis and inhibit cell migration by disrupting key signaling pathways such as AKT and ERK .

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide may possess antibacterial activity against a range of pathogens. The specific mechanisms involve:

- Inhibition of Bacterial Growth : The compound interferes with bacterial cell wall synthesis and protein production.

- Potential Use in Therapeutics : Its unique structure allows for modifications that can enhance efficacy against resistant strains.

Study on Dual Action Against Cancer

A notable study synthesized a series of benzothiazole compounds, including derivatives similar to 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide. The results indicated that these compounds could simultaneously exert anti-inflammatory and anticancer effects by reducing levels of inflammatory cytokines like IL-6 and TNF-α while promoting apoptosis in cancer cells .

Mechanistic Insights

Further mechanistic studies revealed that compounds related to 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide inhibited critical signaling pathways involved in cancer progression. For instance:

- AKT Pathway Inhibition : Disruption of this pathway leads to decreased cell survival.

- ERK Pathway Inhibition : Affects cell proliferation and migration capabilities.

Q & A

Q. How can the molecular structure of 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide be confirmed experimentally?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent positions and connectivity. For example, the methoxy (-OCH) and chloro (-Cl) groups produce distinct splitting patterns .

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1700 cm) and benzothiazole C-S (~650 cm) bonds .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL/SHELXS) to resolve the crystal structure and validate bond lengths/angles. Hydrogen-bonding interactions (e.g., N–H⋯O/N) can stabilize the crystal lattice .

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer: Synthesis typically involves sequential functionalization:

- Step 1 : Construct the 4,7-dimethoxybenzothiazole core via cyclization of 2-aminothiophenol derivatives with chlorinated intermediates under basic conditions .

- Step 2 : Couple the benzothiazole amine with 4-chlorobenzoyl chloride in anhydrous pyridine or DMF at 0–25°C. Monitor completion via TLC and purify by recrystallization (e.g., methanol/water) .

- Critical Parameters : Control moisture (use Schlenk techniques), optimize stoichiometry (1:1.2 amine:acyl chloride), and ensure inert atmospheres to prevent hydrolysis .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer: Prioritize assays aligned with structural analogs:

- Anticancer Activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC determination .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR, COX-2) to evaluate competitive/non-competitive inhibition .

- Anti-inflammatory Potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural analysis?

- Methodological Answer: Address crystallographic challenges using:

- SHELXL Refinement : Apply restraints for disordered moieties (e.g., methoxy groups) and refine occupancy factors. Validate with R and GooF metrics .

- Spectroscopic Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What computational strategies elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer: Combine in silico and experimental approaches:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., benzothiazole stacking with hydrophobic pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and identify key residues (e.g., hydrogen bonds with catalytic serines) .

Q. How do structural modifications (e.g., substituent variations) correlate with biological activity?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies:

- Functional Group Replacement : Synthesize analogs with substituents like sulfonamide (-SONH) or morpholine and compare IC values .

- Physicochemical Profiling : Calculate logP (lipophilicity), polar surface area, and H-bond donors/acceptors using SwissADME. Optimal Lipinski parameters (MW < 500, logP < 5) enhance drug-likeness .

- In Vivo Correlation : Test analogs in zebrafish/xenograft models to validate in vitro findings and assess bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity data across studies?

- Methodological Answer: Investigate variables contributing to inconsistency:

- Assay Conditions : Compare cell line origins (e.g., ATCC vs. primary cells), serum concentrations, and incubation times .

- Compound Purity : Verify purity via HPLC (>95%) and quantify degradation products (e.g., hydrolyzed amides) using LC-MS .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance; report p-values and confidence intervals .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.